(1R,3S,5R)-2-N-[1-carbamoyl-5-(cyanomethoxy)indol-3-yl]-3-N-[(3-chloro-2-fluorophenyl)methyl]-2-azabicyclo[3.1.0]hexane-2,3-dicarboxamide
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Overview
Description
Example 373 from patent WO2012093101 is a synthetic organic compound known for its role as a small molecule complement factor D inhibitor. This compound has shown potential in treating age-related macular degeneration, a condition that affects the retina and can lead to vision loss .
Preparation Methods
The synthesis of example 373 involves several steps, starting with the preparation of the core structure. The synthetic route includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Example 373 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Example 373 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of complement factor D, which plays a role in the immune response.
Biology: It is used in biological assays to understand its effects on cellular processes and pathways.
Medicine: It has potential therapeutic applications in treating age-related macular degeneration and other diseases involving the complement system.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The mechanism of action of example 373 involves the inhibition of complement factor D, an enzyme that plays a crucial role in the activation of the complement system. By inhibiting this enzyme, example 373 prevents the formation of the C3 convertase complex, thereby reducing the activation of the complement cascade. This inhibition helps to prevent inflammation and tissue damage associated with diseases like age-related macular degeneration .
Comparison with Similar Compounds
Example 373 is unique in its high specificity and potency as a complement factor D inhibitor. Similar compounds include:
Danicopan: Another complement factor D inhibitor with a similar mechanism of action.
Compound 2: A small molecule inhibitor with a different chemical structure but similar biological activity.
These compounds share the common goal of inhibiting complement factor D but differ in their chemical structures and specific applications.
Properties
Molecular Formula |
C25H22ClFN6O4 |
---|---|
Molecular Weight |
524.9 g/mol |
IUPAC Name |
(1R,3S,5R)-2-N-[1-carbamoyl-5-(cyanomethoxy)indol-3-yl]-3-N-[(3-chloro-2-fluorophenyl)methyl]-2-azabicyclo[3.1.0]hexane-2,3-dicarboxamide |
InChI |
InChI=1S/C25H22ClFN6O4/c26-17-3-1-2-13(22(17)27)11-30-23(34)21-9-14-8-20(14)33(21)25(36)31-18-12-32(24(29)35)19-5-4-15(10-16(18)19)37-7-6-28/h1-5,10,12,14,20-21H,7-9,11H2,(H2,29,35)(H,30,34)(H,31,36)/t14-,20-,21+/m1/s1 |
InChI Key |
SOCAXRLFGRNEPK-IFZYUDKTSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]1N([C@@H](C2)C(=O)NCC3=C(C(=CC=C3)Cl)F)C(=O)NC4=CN(C5=C4C=C(C=C5)OCC#N)C(=O)N |
Canonical SMILES |
C1C2C1N(C(C2)C(=O)NCC3=C(C(=CC=C3)Cl)F)C(=O)NC4=CN(C5=C4C=C(C=C5)OCC#N)C(=O)N |
Origin of Product |
United States |
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